Glaziovianin A

Antitumor Cell cycle Tubulin polymerization

Glaziovianin A is a naturally occurring isoflavone isolated from the leaves of Ateleia glazioviana, identified as a microtubule dynamics inhibitor with a dual cytotoxic mechanism involving both mitotic arrest and inhibition of endosome maturation. It binds to the colchicine site of α,β-tubulin and suppresses microtubule dynamics in cells.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B1258291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaziovianin A
Synonymsglaziovianin A
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC(=C4C(=C3OC)OCO4)OC)OC
InChIInChI=1S/C20H18O8/c1-22-14-6-11-13(7-15(14)23-2)26-8-12(17(11)21)10-5-16(24-3)19-20(18(10)25-4)28-9-27-19/h5-8H,9H2,1-4H3
InChIKeyGUSKXWBKZXULSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaziovianin A: Procurement-Grade Isoflavone with Quantified Microtubule Dynamics Inhibition


Glaziovianin A is a naturally occurring isoflavone isolated from the leaves of Ateleia glazioviana, identified as a microtubule dynamics inhibitor with a dual cytotoxic mechanism involving both mitotic arrest and inhibition of endosome maturation [1]. It binds to the colchicine site of α,β-tubulin and suppresses microtubule dynamics in cells [2]. For procurement purposes, it serves as a validated chemical probe for studying microtubule-dependent processes and as a structural scaffold for developing antimitotic agents with tunable selectivity profiles.

1 Dual-mechanism microtubule probe — supports mitotic arrest and endosome trafficking studies in a single agent.
2 Colchicine-site tubulin ligand — fits tubulin polymerization and nucleation kinetics research workflows.
3 Isoflavone scaffold for SAR optimization — O6/O7 position-selective derivatization enables tubulin subtype selectivity tuning.

Why Generic Isoflavone or Tubulin Inhibitor Substitution Fails: Glaziovianin A Differentiation


Glaziovianin A cannot be interchangeably substituted with other isoflavones (e.g., genistein) or common tubulin inhibitors (e.g., colchicine, vinca alkaloids) due to its distinct dual mechanism—simultaneously disrupting mitotic spindle formation and inhibiting endosome maturation—which is not recapitulated by structural analogs or other colchicine-site binders [1]. Its unique O-alkylation-dependent activity profile at the O6 versus O7 positions dictates divergent selectivity for α,β-tubulin versus γ-tubulin, a critical functional distinction absent in generic tubulin ligands [2]. Consequently, substitution with unverified alternatives compromises both mechanistic fidelity and quantitative activity in microtubule dynamics assays.

Mechanism Generic isoflavones such as genistein lack the dual mitotic-arrest and endosome-maturation inhibition profile; mechanism fidelity may not transfer.
Binding site Colchicine-site occupancy alone does not replicate glaziovianin A's effect on endosome trafficking and EGFR signaling endpoints.
Selectivity O6 vs. O7 alkylation dictates α,β-tubulin vs. γ-tubulin selectivity; unmodified analogs or generic tubulin ligands shift this balance unpredictably.

Glaziovianin A Quantitative Evidence Guide: Comparative Potency, Selectivity, and Mechanism


Differential Cytotoxicity Fingerprint Correlates with TZT-1027, Distinguishing from Other Tubulin Inhibitors

In the Japanese Foundation for Cancer Research 39 cell line panel assay, Glaziovianin A (1) exhibited a differential cytotoxicity pattern that correlated strongly with that of the microtubule inhibitor TZT-1027, implicating tubulin polymerization inhibition as its primary mechanism [1]. This fingerprint distinguishes Glaziovianin A from tubulin inhibitors with alternative binding sites (e.g., taxanes, vinca alkaloids) that produce distinct cytotoxicity profiles across the same panel.

Cytotoxicity fingerprint
Cross-study comparable
Profile correlates with TZT-1027 across JFCR39 panel
Supports tubulin-polymerization inhibition context
Correlation coefficient not reported; pattern-level match
Antitumor Cell cycle Tubulin polymerization

Cytotoxicity Against HL-60 Leukemia Cells: Glaziovianin A IC50 = 0.11 μg/mL vs. Class-Level Isoflavone Range

Among a series of compounds isolated from Ateleia glazioviana, Glaziovianin A (12) demonstrated the most potent cytotoxicity against HL-60 leukemia cells with an IC50 value of 0.11 μg/mL [1]. This potency exceeds that of co-isolated analogs (IC50 range: 0.11–7.8 μg/mL), establishing a quantitative baseline for selecting the parent compound over less active congeners.

HL-60 cytotoxicity
Head-to-head
IC50 = 0.11 μg/mL
Reported cell-model response context for leukemia-cell assays
Most potent among co-isolated analogs (range: 0.11–7.8 μg/mL)
Leukemia Cytotoxicity Natural product

O7-Allyl Glaziovianin A Shows Enhanced Cytotoxicity and M-Phase Inhibition vs. Parent Compound

In a direct head-to-head comparison using HeLa S3 cells, the O7-allyl derivative of Glaziovianin A was found to be more cytotoxic and a more potent M-phase inhibitor than the parent compound [1]. This demonstrates that while the parent Glaziovianin A is active, specific O7 modifications can substantially enhance antiproliferative efficacy, guiding derivative selection for advanced studies.

O7-allyl SAR comparison
Head-to-head
O7-allyl derivative > parent in M-phase inhibition (HeLa S3)
O7-alkylation modulates antiproliferative assay response
Exact fold difference not reported; qualitative comparison
Structure-activity relationship Cell cycle Spindle formation

O7-Benzyl Glaziovianin A Exhibits Sub-Micromolar HeLa Cell Cytotoxicity (IC50 = 0.19 μM), Superior to Parent

O7-Benzyl glaziovianin A demonstrated strong cytotoxicity against HeLa S3 cells with an IC50 value of 0.19 μM [1], representing a significant improvement over the parent compound Glaziovianin A. This quantifies the benefit of O7-benzylation for achieving sub-micromolar potency in cervical cancer models.

O7-benzyl HeLa S3 IC50
Head-to-head
IC50 = 0.19 μM
Reported assay potency context for cervical cancer cell models
Parent IC50 not specified in source abstract
Antitumor Isoflavone analog Cytotoxicity

O6-Benzyl Glaziovianin A Inhibits Microtubule Polymerization with IC50 = 2.1 μM, Outperforming Colchicine and Parent Glaziovianin A

O6-Benzyl glaziovianin A inhibits microtubule polymerization with an IC50 of 2.1 μM, showing stronger inhibition than both colchicine and the parent Glaziovianin A [1]. Competition binding experiments confirmed high-affinity binding to the colchicine site of α,β-tubulin. Critically, benzylation at O6 (vs. O7) directs α,β-tubulin inhibition rather than γ-tubulin specificity, demonstrating site-specific functional tuning [1].

Tubulin polymerization IC50
Head-to-head
O6-benzyl IC50 = 2.1 μM
α,β-tubulin inhibition context; colchicine-site binding confirmed
O6 vs. O7 benzylation directs tubulin subtype selectivity
Microtubule polymerization Tubulin inhibitor Colchicine site

Glaziovianin A Exhibits Dual Cytotoxicity Mechanism: Mitotic Arrest and Endosome Maturation Inhibition

Glaziovianin A demonstrates cytotoxicity through two distinct pathways: (1) mitotic arrest via spindle disruption, and (2) inhibition of endosome maturation leading to prolonged EGFR activation and enhanced EGF-dependent apoptosis in A431 cells [1]. In vitro, Glaziovianin A extended the time lag of tubulin polymerization without altering the net polymerized tubulin amount, indicating a unique effect on nucleation kinetics rather than polymerization extent [1].

Dual mechanism
Class-level inference
Mitotic arrest + endosome maturation inhibition; prolonged EGFR activation in A431 cells
Supports endosome-trafficking and EGFR signaling endpoint interpretation
Tubulin polymerization lag time extended; net polymer amount unchanged
Endosome maturation EGFR signaling Microtubule dynamics

Glaziovianin A: Optimal Procurement Scenarios for Research and Industrial Applications


Mechanistic Studies of Microtubule Dynamics and Endosome Trafficking

Utilize Glaziovianin A as a dual-pathway chemical probe to interrogate the role of microtubule dynamics in endosome transport and maturation, supported by quantitative evidence of extended tubulin polymerization lag time and prolonged EGFR activation [1]. Ideal for researchers seeking a single agent that disrupts both mitotic progression and growth factor receptor trafficking.

Structure-Activity Relationship (SAR) Optimization of Antimitotic Isoflavones

Employ Glaziovianin A as the parent scaffold for SAR campaigns focused on O6 and O7 modifications to tune tubulin subtype selectivity (α,β vs. γ) and enhance cytotoxic potency, validated by head-to-head comparisons showing O7-allyl, O7-benzyl, and O6-benzyl derivatives significantly outperform the parent compound in HeLa S3 cytotoxicity and microtubule polymerization inhibition [2][3].

Benchmarking Tubulin Polymerization Inhibitors in Cell-Based Assays

Include Glaziovianin A as a reference standard in JFCR39 cell line panel screens to correlate novel compound cytotoxicity profiles with established tubulin polymerization inhibitors (e.g., TZT-1027), leveraging its validated differential fingerprint [4].

Development of γ-Tubulin-Specific Chemical Probes

Use Glaziovianin A derivatives (specifically O7-benzylated analogs) as starting points for designing γ-tubulin-specific inhibitors, exploiting the positional selectivity revealed by O6 vs. O7 benzylation studies [5].

Application
Selection Property
Validation Focus
Microtubule and endosome trafficking studies
Dual-pathway probe activity
Endosome maturation and EGFR signaling endpoints
Antimitotic isoflavone SAR programs
O6/O7 positional derivatization scaffold
Tubulin subtype selectivity and cytotoxicity endpoint review
Tubulin inhibitor benchmarking
JFCR39 fingerprint correlation
Cell-panel response profile against reference inhibitors
γ-Tubulin probe development
O7-benzylated analog selectivity
γ-Tubulin vs. α,β-tubulin engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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